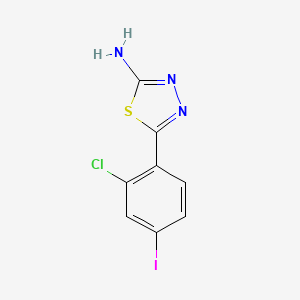
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
描述
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound that belongs to the isoquinolinone family. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction (Ugi-MCR) combined with the ring-opening reaction of furans . The Ugi-MCR provides the amide precursors, which are then subjected to ring-opening reactions catalyzed by acids or transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
作用机制
The mechanism of action of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as topoisomerase I, which is involved in DNA replication and transcription . Additionally, it may interact with protein kinases, affecting signal transduction pathways and cellular processes .
相似化合物的比较
Similar Compounds
Isoquinolinone derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
1,2-Dihydroisoquinoline derivatives: These compounds are structurally related and have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific functional groups and the potential for further functionalization. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications .
属性
IUPAC Name |
7-amino-1-oxo-2H-isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-5-1-2-6-7(3-5)10(15)13-4-8(6)9(12)14/h1-4H,11H2,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYPBQCZODMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)



![Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1445815.png)
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)



